molecular formula C10H13NO B081322 N-methyl-N-(oxiran-2-ylmethyl)aniline CAS No. 14236-04-5

N-methyl-N-(oxiran-2-ylmethyl)aniline

Cat. No. B081322
CAS RN: 14236-04-5
M. Wt: 163.22 g/mol
InChI Key: NEKXUGUSHFDYLZ-UHFFFAOYSA-N
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Patent
US05688823

Procedure details

A procedure similar to that described in Preparation 46 was repeated, except that 5 g of N-methylaniline, 7.65 ml of epibromohydrin, 2.44 g of sodium hydride (as a 55% by weight dispersion in mineral oil) and 100 ml of anhydrous dimethylformamide were used, to give 1.67 g of the title compound as a pale yellow oil having an Rf value of 0.33 (on silica gel thin layer chromatography, using a 1:10 by volume mixture of ethyl acetate and hexane as the developing solvent).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.65 mL
Type
reactant
Reaction Step Two
Quantity
2.44 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:9]([CH:11]1[O:13][CH2:12]1)Br.[H-].[Na+]>CN(C)C=O>[CH3:1][N:2]([CH2:9][CH:11]1[CH2:12][O:13]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Step Two
Name
Quantity
7.65 mL
Type
reactant
Smiles
C(Br)C1CO1
Step Three
Name
Quantity
2.44 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 46

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=CC=C1)CC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.